molecular formula C10H9NS2 B11897259 2-(Methylthio)quinoline-6-thiol CAS No. 54002-19-6

2-(Methylthio)quinoline-6-thiol

Cat. No.: B11897259
CAS No.: 54002-19-6
M. Wt: 207.3 g/mol
InChI Key: CJESJLAVZRLCFL-UHFFFAOYSA-N
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Description

2-(Methylthio)quinoline-6-thiol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system substituted with a methylthio group at the second position and a thiol group at the sixth position. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)quinoline-6-thiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloroquinoline, a nucleophilic substitution reaction with sodium methylthiolate can introduce the methylthio group. Subsequent thiolation at the sixth position can be achieved using thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)quinoline-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(Methylthio)quinoline-6-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(Methylthio)quinoline-6-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)quinoline: Lacks the thiol group at the sixth position.

    Quinoline-6-thiol: Lacks the methylthio group at the second position.

    2-(Methylthio)quinoline-4-thiol: Thiol group at the fourth position instead of the sixth.

Uniqueness

2-(Methylthio)quinoline-6-thiol is unique due to the presence of both the methylthio and thiol groups at specific positions on the quinoline ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

54002-19-6

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

2-methylsulfanylquinoline-6-thiol

InChI

InChI=1S/C10H9NS2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3

InChI Key

CJESJLAVZRLCFL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=C1)C=C(C=C2)S

Origin of Product

United States

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